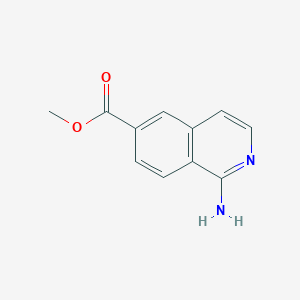

Methyl 1-aminoisoquinoline-6-carboxylate

Description

Properties

IUPAC Name |

methyl 1-aminoisoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-2-3-9-7(6-8)4-5-13-10(9)12/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGDSNCHGKUQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Route from 6-Bromoisoquinoline

One well-documented method begins with 6-bromoisoquinoline as the starting material and proceeds through several stages to yield 1-aminoisoquinoline-6-methyl ester derivatives:

Step 1: Cyanation

6-Bromoisoquinoline is converted to 6-cyanoisoquinoline via nucleophilic substitution.Step 2: Hydrolysis to Carboxylic Acid

The cyano group is hydrolyzed in sulfuric acid to form isoquinoline-6-carboxylic acid.Step 3: Esterification

The acid is reacted with absolute methanol and thionyl chloride to produce isoquinoline-6-methyl formate (methyl ester).Step 4: Oxidation and Chlorination

Treatment with m-chloroperoxybenzoic acid in dichloromethane yields an oxynitride intermediate, which is then chlorinated using phosphorus oxychloride to give 1-chloroisoquinoline-6-methyl formate.Step 5: Reduction

Lithium aluminum hydride in tetrahydrofuran at low temperature (-30°C) reduces the chloro compound to 1-(1-chloroisoquinoline-6-yl)methanol.Step 6: Amination and Deprotection

Reaction with p-methoxybenzylamine followed by reflux in trifluoroacetic acid removes protecting groups to afford the final product, 1-aminoisoquinoline-6-methanol, which can be further esterified if needed.

This route is noted for its reasonable reaction path, low waste generation, high yield, and operational ease.

Catalytic Hydrogenation Method for Amino Group Introduction

Another approach focuses on the catalytic hydrogenation of halogenated nitroisoquinoline precursors to introduce the amino group:

Starting from 1,3-dichloro-6-nitroisoquinoline, catalytic hydrogenation is performed using palladium on carbon as a catalyst.

The reaction conditions include the use of methanol or ethanol as solvents, potassium carbonate as a base, and hydrogen pressure of at least 0.6 MPa at temperatures around 45°C.

The hydrogenation reduces the nitro group to the amino group and simultaneously replaces chlorine atoms, yielding 6-aminoisoquinoline derivatives.

Post-reaction processing involves filtration, acidic dissolution (e.g., 5% citric acid), washing with solvents like dichloromethane, basification (using ammonium hydroxide or potassium hydroxide solutions), and recrystallization to purify the product.

The reaction duration varies from 2 hours up to 4 days depending on scale and conditions, with typical hydrogenation times of 2 to 8 hours.

This method is advantageous for its direct conversion and relatively mild conditions, suitable for large-scale synthesis.

Palladium-Catalyzed Carbonylation and Amination

A related synthetic strategy involves palladium-catalyzed carbonylation of bromoisoquinoline derivatives to form methyl esters, followed by amination:

Carbonylation:

8-Bromoisoquinoline reacts with carbon monoxide in methanol under palladium catalysis at 60°C and 60 psi pressure to yield 8-isoquinolinecarboxylic acid methyl ester.Bromination:

The methyl ester is brominated with N-bromosuccinimide in acetic acid at 110°C to produce 4-bromo-isoquinoline-8-methyl formate.Amination:

The brominated ester undergoes palladium-catalyzed amination with t-butyl carbamate in the presence of cesium carbonate at 90°C, forming a protected amino ester intermediate.Deprotection:

Finally, acid treatment at room temperature removes the protecting group to yield 4-aminoisoquinoline-8-methyl formate.

Though this method targets a positional isomer, the principles and conditions are adaptable to methyl 1-aminoisoquinoline-6-carboxylate synthesis.

Experimental Data and Reaction Conditions Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyanation | 6-Bromoisoquinoline, nucleophilic substitution | - | Forms 6-cyanoisoquinoline |

| 2 | Hydrolysis | Sulfuric acid | - | Converts nitrile to carboxylic acid |

| 3 | Esterification | Methanol, thionyl chloride | - | Forms methyl ester |

| 4 | Oxidation/Chlorination | m-Chloroperoxybenzoic acid, phosphorus oxychloride | - | Produces chlorinated ester intermediate |

| 5 | Reduction | Lithium aluminum hydride, THF, -30°C | - | Reduces chloro compound |

| 6 | Amination/Deprotection | p-Methoxybenzylamine, trifluoroacetic acid reflux | High | Final amine formation |

| - | Catalytic Hydrogenation | Pd/C, K2CO3, MeOH or EtOH, H2 (≥0.6 MPa), 45°C | - | Converts nitro to amino group |

| - | Carbonylation (related) | Pd catalyst, CO, MeOH, 60°C, 60 psi | 96 | Methyl ester formation |

| - | Bromination (related) | N-Bromosuccinimide, AcOH, 110°C | - | Halogenation step |

| - | Amination (related) | t-Butyl carbamate, Pd catalyst, Cs2CO3, 90°C | - | Protected amino intermediate |

| - | Deprotection (related) | Acidic conditions, room temperature | 71 | Final amino ester |

Research Findings and Considerations

The first method (from 6-bromoisoquinoline) is noted for low waste and high yield, making it suitable for scale-up.

Catalytic hydrogenation offers a clean conversion of nitro to amino groups under mild conditions, with flexibility in solvents and bases.

Palladium-catalyzed carbonylation and amination provide regioselective functionalization routes, with good yields and applicability to various isoquinoline derivatives.

Reaction times and temperatures vary widely depending on the step, with some requiring prolonged heating (up to 16 hours) and others proceeding at room temperature.

Purification steps typically involve solvent extraction, filtration, and chromatographic techniques to ensure high purity of the final product.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-aminoisoquinoline-6-carboxylate has the molecular formula and features an isoquinoline ring structure with an amino group at the 1-position and a carboxylate group at the 6-position. This unique arrangement contributes to its reactivity and potential for various chemical transformations.

Chemistry

- Building Block for Synthesis : this compound is utilized as a precursor in the synthesis of complex organic molecules and heterocyclic compounds. It serves as a versatile starting material for various synthetic routes, including nucleophilic substitution reactions and cyclization processes.

- Synthetic Versatility : The compound can undergo multiple chemical transformations, enabling the development of quinoline-based therapeutic agents. Its structural features allow for modifications that enhance biological activity or alter pharmacokinetic properties.

Biology

- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown its effectiveness against various cancer cell lines, suggesting it may modulate cellular pathways involved in proliferation and apoptosis .

- Mechanism of Action : The compound interacts with specific molecular targets, including enzymes and receptors, influencing signaling pathways related to cell growth and survival. Its capability to intercalate with DNA has been linked to its antiproliferative effects .

Medicine

- Pharmaceutical Development : this compound serves as a precursor for designing new pharmaceutical agents targeting diseases such as cancer. Its derivatives have been explored for their selective inhibition of oncogenic kinases, which are crucial in cancer progression .

- Therapeutic Potential : The compound's structural characteristics allow it to be modified into various bioactive molecules with potential therapeutic applications. For instance, modifications have led to compounds with enhanced potency against specific cancer types .

Industry

- Dyes and Pigments : Beyond its applications in medicinal chemistry, this compound is also utilized in the production of dyes and pigments due to its vibrant color properties derived from its isoquinoline structure.

- Advanced Materials : The compound's unique properties make it valuable in developing advanced materials for industrial applications. Its role as a building block in synthetic pathways contributes to innovations in material science.

Anticancer Activity Studies

A study evaluated the antiproliferative effects of this compound against human cancer cell lines using the MTT assay. Results indicated significant inhibition of cell growth, particularly against gastric adenocarcinoma cells, highlighting its potential as a lead compound for further drug development .

Inhibition of Oncogenic Kinases

Research focused on the inhibitory effects of this compound derivatives on oncogenic kinases such as RAF1. Compounds derived from this base structure demonstrated high selectivity and potency in inhibiting kinase activity, suggesting a promising avenue for targeted cancer therapies .

Mechanism of Action

The mechanism of action of Methyl 1-aminoisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.

Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline/Isoquinoline Series

The compound is compared to analogues with variations in substituent type, position, and backbone structure (quinoline vs. isoquinoline).

Table 1: Molecular Properties of Selected Analogues

| Compound Name (CAS) | Backbone | Substituents | Molecular Formula | MW | Purity | Key Features |

|---|---|---|---|---|---|---|

| Methyl 1-aminoisoquinoline-6-carboxylate (1256787-46-8) | Isoquinoline | 1-NH₂, 6-COOCH₃ | C₁₁H₁₀N₂O₂ | 202.21 | 95% | Amino-ester synergy for H-bonding |

| Methyl 2-acetamidoquinoline-6-carboxylate (2221953-68-8) | Quinoline | 2-NHAc, 6-COOCH₃ | C₁₃H₁₂N₂O₃ | 244.25 | N/A | Acetamido group enhances stability |

| Methyl 8-aminoquinoline-6-carboxylate (1303890-27-8) | Quinoline | 8-NH₂, 6-COOCH₃ | C₁₁H₁₀N₂O₂ | 202.21 | N/A | Positional isomer of target compound |

| Methyl 4-aminoisoquinoline-8-carboxylate (1687855-43-1) | Isoquinoline | 4-NH₂, 8-COOCH₃ | C₁₁H₁₀N₂O₂ | 202.21 | 95% | Altered dipole and solubility |

| Methyl 1-chloroisoquinoline-7-carboxylate (1206975-02-1) | Isoquinoline | 1-Cl, 7-COOCH₃ | C₁₁H₈ClNO₂ | 221.65 | N/A | Chlorine increases lipophilicity |

Functional Group and Positional Effects

- Amino vs.

- Positional Isomerism: Methyl 8-aminoquinoline-6-carboxylate shares the same molecular formula as the target but differs in backbone (quinoline vs. isoquinoline) and substituent positions. This alters electronic properties and biological activity .

Table 2: Hazard Comparison

- The target compound’s hazards (H302, H315, etc.) suggest moderate risks, whereas Methyl 2-acetamidoquinoline-6-carboxylate is classified as acutely toxic across multiple exposure routes .

Ecological and Handling Considerations

- Persistence and Bioaccumulation: No ecological data are available for most compounds, including the target .

- Handling: The target compound requires standard precautions (gloves, ventilation), while Methyl 2-acetamidoquinoline-6-carboxylate demands stricter controls due to acute toxicity .

Biological Activity

Methyl 1-aminoisoquinoline-6-carboxylate (MAIQC) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C_11H_10N_2O_2 and a molecular weight of approximately 202.213 g/mol. The compound features an isoquinoline backbone with an amino group at the 1-position and a carboxylate group at the 6-position, contributing to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis.

Biological Activities

MAIQC exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

- Anticancer Properties : Preliminary studies indicate that MAIQC may possess significant cytotoxic activity against various cancer cell lines. For instance, derivatives of isoquinoline compounds have shown IC50 values ranging from 0.58 to 15.43 μM against different cancer types, suggesting that MAIQC could be similarly effective .

- Anti-inflammatory Effects : Isoquinoline derivatives, including MAIQC, have been shown to suppress inflammation in microglial cells. In experiments involving lipopolysaccharide (LPS)-induced inflammation, certain isoquinoline compounds demonstrated potent inhibition of pro-inflammatory mediators such as IL-6 and TNF-α, with IC50 values less than 30 μM . This suggests that MAIQC may also exhibit anti-inflammatory properties.

- Antimicrobial Activity : Many isoquinoline derivatives have demonstrated effectiveness against various bacteria and fungi. The specific antimicrobial activity of MAIQC has not been extensively documented but is a potential area for future research.

The mechanisms underlying the biological activities of MAIQC are still being elucidated. Interaction studies focusing on binding affinities with biological targets such as enzymes and receptors are crucial for understanding how this compound can be utilized therapeutically. For instance, structural similarities with other compounds suggest that MAIQC may interact with adenosine receptors, which are implicated in various physiological processes .

Case Studies and Research Findings

- Anticancer Studies : A study evaluated the cytotoxic effects of several aminoisoquinoline derivatives on human cancer cell lines, revealing that modifications at specific positions significantly influenced their efficacy. For example, derivatives with amino acid moieties showed enhanced cytotoxicity compared to their non-modified counterparts .

- Inflammation Studies : Research on isoquinoline-1-carboxamides indicated that certain derivatives exhibited powerful inhibitions for pro-inflammatory mediators in LPS-treated BV2 cells. The findings suggest that MAIQC could potentially modulate inflammatory responses through similar pathways .

- Comparative Analysis : A comparative analysis of MAIQC with structurally similar compounds highlighted its unique positioning of functional groups, which may influence its biological activity and reactivity compared to these similar compounds.

Table 1: Biological Activity Overview

Table 2: IC50 Values of Isoquinoline Derivatives

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| Etoposide | AGS (gastric adenocarcinoma) | 0.58 - 3.49 |

| Isoquinoline derivative HSR1101 | BV2 microglial cells | <30 |

| This compound | TBD (to be determined) | TBD |

Q & A

Q. What are the standard synthetic routes for Methyl 1-aminoisoquinoline-6-carboxylate, and what key parameters require optimization?

this compound is synthesized via cyclization reactions, often involving chloroacetyl intermediates and Lewis acids like AlCl₃. Key parameters include:

- Catalyst concentration : Excess AlCl₃ (10 equivalents) promotes efficient cyclization .

- Reaction temperature : Elevated temperatures (e.g., 378 K) are critical for activating intermediates .

- Solvent selection : High-boiling solvents (e.g., 1,2-dichlorobenzene) enable prolonged heating without evaporation .

- Workup procedures : Neutralization with sodium bicarbonate and extraction with ethyl acetate improve yield and purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- ¹H NMR : Identifies substituent patterns and confirms cis/trans isomerism (e.g., coupling constants for CH₃ groups) .

- IR spectroscopy : Detects carbonyl (C=O, ~1730 cm⁻¹) and amide (N–CO, ~1700 cm⁻¹) functional groups .

- X-ray crystallography : Resolves ambiguities in substituent configuration and intermolecular interactions (e.g., C–H⋯π stacking) .

- Elemental analysis : Validates purity (>95%) by comparing calculated vs. observed C/H/N percentages .

Q. What safety precautions are recommended when handling this compound given limited toxicity data?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- First aid measures :

- Skin contact: Wash with soap/water; seek medical attention for irritation .

- Inhalation: Move to fresh air; monitor for respiratory distress .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR data and X-ray crystallography results in structural elucidation?

Discrepancies often arise in stereochemical assignments. Strategies include:

- Complementary techniques : Combine NMR (for dynamic solution-state data) with X-ray (static solid-state structure) .

- Computational modeling : Use density functional theory (DFT) to predict NMR shifts or refine hydrogen placements via SHELXL’s riding model .

- Crystallographic software : SHELX programs resolve ambiguities in bond lengths/angles and validate hydrogen-bonding networks .

Q. What methodologies are effective in assessing the purity of this compound, and how can impurities be identified?

- HPLC-MS : Detects trace impurities (e.g., unreacted intermediates) with high sensitivity .

- GC-MS : Monitors volatile byproducts during synthesis (e.g., methyl esters) .

- Melting point analysis : Sharp melting ranges (e.g., 398–341 K) indicate crystalline purity .

- Recrystallization : Ethanol or methylene chloride/hexane mixtures yield single crystals for X-ray validation .

Q. How can computational chemistry tools like SHELX be integrated with experimental data to refine crystal structures?

- Hydrogen placement : SHELXL applies riding models to position H-atoms geometrically, reducing overparameterization .

- Thermal ellipsoids : Refine anisotropic displacement parameters to account for atomic vibrations .

- Validation tools : CheckCIF (in SHELX) flags outliers in bond distances/angles, ensuring compliance with crystallographic databases .

Q. What strategies are employed to determine the ecological impact of this compound when existing ecotoxicity data is unavailable?

- Read-across methods : Compare with structurally similar quinoline derivatives (e.g., persistence, bioaccumulation potential) .

- In silico models : Use EPI Suite or TEST software to predict biodegradability and aquatic toxicity .

- Microcosm studies : Simulate environmental degradation in soil/water systems under controlled conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.